Ionization State (pKa) Modulation vs. 2-Chloro Derivative
The predicted acid dissociation constant (pKa) of 2-Fluoro-6-methylpyridin-4-ol is 8.48±0.10, which is shifted by +0.11 units relative to its 2-chloro analog (pKa 8.37±0.10) . This difference suggests the target compound will exhibit a marginally lower ratio of ionized to neutral species at physiological pH, which can influence passive membrane permeability and target engagement.
| Evidence Dimension | Acid Dissociation Constant (pKa) of the 4-hydroxyl group |
|---|---|
| Target Compound Data | 8.48±0.10 (Predicted) |
| Comparator Or Baseline | 2-Chloro-6-methylpyridin-4-ol: 8.37±0.10 (Predicted) |
| Quantified Difference | ΔpKa = +0.11 |
| Conditions | ACD/Labs Percepta Platform prediction |
Why This Matters
Even minor differences in pKa near physiological values can significantly affect a development candidate's ionization state, impacting its absorption, distribution, and off-target selectivity.
